Amphenone B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

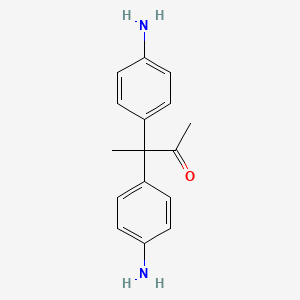

Amphenone B is a diarylmethane.

Scientific Research Applications

Endocrinology Studies

-

Adrenal Gland Research :

- Amphenone B has been used extensively to study adrenal gland function due to its ability to induce adrenal hypertrophy. This phenomenon occurs as a result of inhibited corticosteroid synthesis, leading to increased secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland .

- Studies have demonstrated that administration of this compound leads to significant enlargement of rat adrenal glands, providing insights into adrenal physiology and pathology .

-

Thyroid Function :

- Research has shown that this compound causes marked enlargement of the thyroid gland in animal models. This effect is attributed to its inhibitory action on thyroxine production, which disrupts normal feedback mechanisms involving thyroid-stimulating hormone (TSH) .

- The compound's ability to influence thyroid size and function makes it a valuable tool for investigating thyroid disorders and treatments.

Progestogenic Effects

This compound exhibits progestogenic activity, leading to uterine hypertrophy and mammary gland development in experimental models. These effects were observed even in ovariectomized animals, suggesting a direct action on target tissues rather than solely through ovarian hormones . However, the mechanism appears complex as adrenalectomy negated some effects on the uterus while preserving others in mammary tissues.

Clinical Investigations

In clinical settings during the mid-1950s, this compound was evaluated for its potential in treating conditions like Cushing's syndrome and adrenocortical carcinoma. Results indicated that it effectively reduced circulating corticosteroid levels; however, severe side effects such as drowsiness, gastrointestinal disturbances, and hepatotoxicity limited its therapeutic viability .

Development of Analogues

The adverse effects associated with this compound led to the development of more selective analogues:

- Metyrapone : A selective inhibitor of 11β-hydroxylase approved for diagnosing Cushing's syndrome.

- Mitotane : An agent with both adrenal cytotoxic effects and inhibition of steroidogenesis used for treating adrenocortical carcinoma.

- Aminoglutethimide : Initially an anticonvulsant but later repurposed for managing metastatic breast cancer and Cushing's syndrome due to its similar mechanism .

Chemical Reactions Analysis

Key Reaction Pathway

-

Nitration : α,α-Diphenylbutan-2-one undergoes nitration at the para positions of phenyl rings.

-

Reduction : The nitro groups are reduced to amines via hydrogenation, forming 3,3-bis(p-aminophenyl)butan-2-one.

-

Salt Formation : The free base is converted to a dihydrochloride salt for stability .

Enzymatic Interaction Mechanisms

Amphenone B inhibits multiple steroidogenic enzymes via competitive binding. Key interactions include:

Enzyme Inhibition Profile

-

Cholesterol Side-Chain Cleavage : this compound accumulates cholesterol in adrenal glands by inhibiting CYP11A1 (P450scc), preventing pregnenolone formation .

-

Thyroid Peroxidase Inhibition : Reduces iodine organification via a thiouracil-like mechanism, lowering thyroxine synthesis .

Metabolite Pathways and Byproducts

Limited data exist on this compound's metabolic fate, but studies note:

-

Hepatic Toxicity : Methemoglobinemia and hepatotoxicity in humans suggest oxidative metabolism generates reactive intermediates .

-

Adrenal Hypertrophy : Chronic use elevates ACTH due to disrupted cortisol feedback, leading to gland enlargement .

Comparative Analysis of Derivatives

Post-amphenone derivatives were developed to mitigate toxicity:

| Derivative | Target Enzyme | Selectivity | Clinical Use |

|---|---|---|---|

| Metyrapone | 11β-Hydroxylase | High | Cushing’s diagnosis |

| Mitotane | CYP11A1 + Cytotoxic | Moderate | Adrenal carcinoma |

| Aminoglutethimide | CYP11A1 | Low | Breast cancer |

Structural-Activity Relationships

Q & A

Basic Research Questions

Q. What are the key structural features of Amphenone B, and how do they influence its chemical reactivity?

- Methodological Answer : this compound contains a bis-aromatic structure with two amino groups (-NH₂), a carbonyl group (C=O), and a methyl group (CH₃) attached to one benzene ring. These functional groups dictate its reactivity:

- The amino groups enable nucleophilic substitution or hydrogen bonding in biological systems.

- The carbonyl group participates in keto-enol tautomerism, influencing stability and redox properties.

- Experimental techniques like IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and X-ray crystallography are critical for structural validation .

- Table 1: Structural Analysis of this compound

| Technique | Key Findings | Reference |

|---|---|---|

| IR Spectroscopy | Confirmed carbonyl and amino groups | |

| X-ray Diffraction | Resolved spatial arrangement of rings |

Q. How is this compound synthesized, and what are common optimization challenges?

- Methodological Answer : this compound is synthesized via the Pschorr rearrangement of symmetrical diols. Key challenges include:

- Controlling regioselectivity to avoid byproducts like structure (III) in place of (II).

- Optimizing reaction conditions (e.g., temperature, Lewis acid catalysts) to improve yield.

- Recent studies recommend chlorination of amino groups and oxidation of ketones to validate intermediates .

Q. What pharmacological mechanisms have been preliminarily associated with this compound?

- Methodological Answer : Early studies indicate this compound inhibits adrenal steroidogenesis by blocking 11β-hydroxylase and 17α-hydroxylase enzymes.

- Experimental Design : In vitro assays using adrenal gland homogenates, with cortisol levels measured via HPLC.

- Key Limitation : Non-specific binding to cytochrome P450 enzymes may confound results .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed structures of this compound (e.g., II vs. III)?

- Methodological Answer : Contradictions arise from ambiguous rearrangement pathways. Resolution strategies include:

- Chemical Derivatization : Replace amino groups with chlorine or hydrazine to stabilize intermediates for spectroscopic analysis.

- Comparative Polarography : Compare half-wave potentials with analogs (e.g., p-aminoacetophenone) to infer electronic structure .

- Table 2: Key Experimental Evidence for Structure III

| Experiment | Outcome | Reference |

|---|---|---|

| Chlorination of -NH₂ | Shifted IR peaks confirmed substitution | |

| Oxidation to 2-butanone | Yielded identical product to structure III |

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Use the Benjamini-Hochberg procedure to control false discovery rates (FDR) when testing multiple endpoints (e.g., enzyme inhibition, cytotoxicity).

- Example : For 20 tested enzymes, adjust p-values to maintain FDR ≤5% using the formula: Adjusted p(i)≤miα, where m=total hypotheses .

Q. How should conflicting data on this compound’s metabolic stability be addressed in preclinical studies?

- Methodological Answer : Apply iterative qualitative analysis:

- Step 1 : Triangulate in vitro (microsomal assays) and in vivo (rodent pharmacokinetics) data.

- Step 2 : Identify principal contradictions (e.g., interspecies variability in CYP450 metabolism) using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What experimental designs minimize bias in assessing this compound’s dual role as an inhibitor and substrate?

- Methodological Answer : Use a crossover design with three arms:

- Arm 1 : this compound alone.

- Arm 2 : Co-administered with a known CYP450 inhibitor (e.g., ketoconazole).

- Arm 3 : Control (vehicle).

- Analysis : Compare AUC (area under the curve) and enzyme kinetics across arms .

Q. Guidance for Data Reporting

Properties

CAS No. |

2686-47-7 |

|---|---|

Molecular Formula |

C16H18N2O |

Molecular Weight |

254.33 g/mol |

IUPAC Name |

3,3-bis(4-aminophenyl)butan-2-one |

InChI |

InChI=1S/C16H18N2O/c1-11(19)16(2,12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10H,17-18H2,1-2H3 |

InChI Key |

MKBVGNJXUNEBAL-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |

Canonical SMILES |

CC(=O)C(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |

Key on ui other cas no. |

2686-47-7 |

Synonyms |

amphenone amphenone B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.